molecular formula C6H8N2S B036287 Pyrazineethanethiol CAS No. 35250-53-4

Pyrazineethanethiol

Cat. No. B036287
CAS RN: 35250-53-4
M. Wt: 140.21 g/mol
InChI Key: QKVWBAMZPUHCMO-UHFFFAOYSA-N
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Description

Pyrazineethanethiol is a chemical compound with the molecular formula C6H8N2S . It has an average mass of 140.206 Da and a monoisotopic mass of 140.040817 Da . It is also known by other names such as 2-(2-Pyrazinyl)ethanethiol, 2-(Pyrazin-2-yl)ethanethiol, and 2-Pyrazineethanethiol .


Physical And Chemical Properties Analysis

Pyrazineethanethiol has a density of 1.1±0.1 g/cm³ . Its boiling point is 241.0±30.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 45.9±3.0 kJ/mol . The flash point is 99.6±24.6 °C . The index of refraction is 1.563 . The molar refractivity is 39.9±0.3 cm³ .

Scientific Research Applications

Application 1: Synthesis of Pyrazines from Cellulosic-Derived Sugars

  • Summary of Application: Pyrazines, including those with alkyl substituents such as methyl, ethyl, isopropyl, and butyl, can be synthesized from various sugars (i.e., fructose, glucose, or rhamnose) with ammonium hydroxide (NH4OH) and amino acids at high temperature .
  • Methods of Application: The reaction of sugars with NH4OH and amino acids is carried out at 110°C for 2 hours. Different methods of sample cleanup such as liquid–liquid extraction (LLE), liquid–solid extraction, column chromatography, and distillation are employed to isolate pyrazines from the reaction mixture .
  • Results or Outcomes: The main volatile products were C1–C3 pyrazines and smaller amounts of C4 and C5 pyrazines. However, at higher pressure and higher temperature (140°C), not only were more pyrazines produced but also the concentrations of C4 and C5 pyrazines were higher than those obtained under atmospheric pressure and 100°C .

Application 2: Biological Activities of Pyrrolopyrazine Derivatives

  • Summary of Application: Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application: Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or Outcomes: Pyrrolopyrazine derivatives have shown a wide range of biological activities. For example, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Application 3: Isolation and Purification of Pyrazines

  • Summary of Application: This study focuses on the isolation and purification of pyrazines produced by the reaction of cellulosic-derived sugars with NH4OH and selected amino acids .
  • Methods of Application: The study employed different methods of sample cleanup such as liquid–liquid extraction (LLE), liquid–solid extraction, column chromatography, and distillation to isolate pyrazines from the reaction mixture .
  • Results or Outcomes: The study found that effective LLE of pyrazines from aqueous solution using either hexane, methyl-t-butyl ether (MTBE) or ethyl acetate required multiple extraction steps with fresh solvent each time .

Application 4: Use of Pyrazines in Cigarettes

  • Summary of Application: This study examines the use of additives called ‘pyrazines’, which may enhance tobacco addiction .
  • Methods of Application: The study examines how pyrazines and other additives might be used to enhance tobacco addiction .
  • Results or Outcomes: The study suggests that current models of tobacco abuse liability could be revised to include more explicit roles with regard to non-nicotine constituents that enhance abuse potential .

Application 5: Flavoring Agent

  • Summary of Application: Pyrazineethanethiol is used as a flavoring agent. It is known for its unique flavor profile and is used in various food products .
  • Methods of Application: The specific methods of application can vary depending on the food product. It is typically used in small quantities to enhance or modify the flavor of the product .
  • Results or Outcomes: The use of Pyrazineethanethiol as a flavoring agent contributes to the overall sensory experience of the food product. However, the specific outcomes can vary depending on the product and the concentration of the flavoring agent used .

Application 6: Synthesis of Other Chemical Compounds

  • Summary of Application: Pyrazines, including Pyrazineethanethiol, can be used as building blocks in the synthesis of other complex chemical compounds .
  • Methods of Application: The specific methods of application can vary widely depending on the target compound. Typically, it involves reactions under controlled conditions with other reagents .
  • Results or Outcomes: The use of Pyrazineethanethiol in the synthesis of other compounds expands the range of possible chemical structures that can be created, potentially leading to new materials with useful properties .

Safety And Hazards

Pyrazineethanethiol is classified as Acute Tox. 3 - H301, which means it is toxic if swallowed . It also causes skin irritation (Skin Irrit. 2 - H315) and serious eye irritation (Eye Irrit. 2A - H319) . It may cause respiratory irritation (STOT SE 3 - H335) .

properties

IUPAC Name

2-pyrazin-2-ylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVWBAMZPUHCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2025977
Record name Pyrazineethanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to yellow liquid with a meaty, cabbage, sulfurous odour
Record name 2-Pyrazinylethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 to 110.00 °C. @ 20.00 mm Hg
Record name Pyrazineethanethiol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name Pyrazineethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Pyrazinylethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.147-1.157
Record name 2-Pyrazinylethanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/835/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Pyrazineethanethiol

CAS RN

35250-53-4
Record name Pyrazineethanethiol
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Record name Pyrazineethanethiol
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Record name 2-Pyrazineethanethiol
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Record name Pyrazineethanethiol
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Record name 2-Pyrazineethanethiol
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Record name PYRAZINEETHANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Record name Pyrazineethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

g. 2-Pyrazinyl-ethyl mercaptan was prepared by reacting vinylpyrazine [obtained by the method described in J.Org.Chem. 27, 1363 (1962)] and hydrolizing the resulting thiolic acid ester according to the method described in J.Org.Chem. 22, 980 (1957). The product has a b.p. of 56.5°-60° C./0.003 mm. Hg. (1) h. 2-Pyrazinyl-ethyl methyl sulfide was prepared by reacting vinylpyrazine [c.f. J.Org.Chem. 27, 1363 (1962)] with methylmercaptan by the action of ultra violet light and in the presence of benzoyl peroxide by the method described in Acta Chem. Scand. 8, 295 (1954). The product was identified by mass spectrometry. It has a b.p. of 57°-69° C. at 0.05 mm. Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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